Cas no 87171-25-3 (1-4-(aminomethyl)phenylethan-1-one)

1-4-(aminomethyl)phenylethan-1-one structure
87171-25-3 structure
Product Name:1-4-(aminomethyl)phenylethan-1-one
N.o CAS:87171-25-3
MF:C9H11NO
MW:149.189742326736
MDL:MFCD03410954
CID:720459
PubChem ID:12435392
Update Time:2024-10-26

1-4-(aminomethyl)phenylethan-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(4-(Aminomethyl)phenyl)ethanone
    • 1-[4-(aminomethyl)phenyl]ethanone
    • Ethanone, 1-[4-(aminomethyl)phenyl]-
    • Ethanone, 1-[4-(aminomethyl)phenyl]- (9CI)
    • 1-[4-(aminomethyl)phenyl]ethan-1-one
    • 4-(Acetylbenzyl)amin
    • ETHANONE,1-[4-(AMINOMETHYL)PHENYL]
    • 1-4-(aminomethyl)phenylethan-1-one
    • 1-[4-(Aminomethyl)phenyl]ethanone (ACI)
    • 4-Acetylbenzylamine
    • SVUFTNBKCAMKND-UHFFFAOYSA-N
    • AKOS006279166
    • D87575
    • ALBB-013748
    • 1-(4-(aminomethyl)phenyl)ethan-1-one
    • EN300-243175
    • Ethanone, 1-[4-(aminomethyl)phenyl]-, hydrochloride
    • 87171-25-3
    • DTXSID80498183
    • SCHEMBL856509
    • MDL: MFCD03410954
    • Inchi: 1S/C9H11NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6,10H2,1H3
    • Chave InChI: SVUFTNBKCAMKND-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC(CN)=CC=1

Propriedades Computadas

  • Massa Exacta: 149.08400
  • Massa monoisotópica: 149.084063974g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 137
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.6
  • Superfície polar topológica: 43.1Ų

Propriedades Experimentais

  • PSA: 43.09000
  • LogP: 2.04820

1-4-(aminomethyl)phenylethan-1-one Dados aduaneiros

  • CÓDIGO SH:2922399090
  • Dados aduaneiros:

    中国海关编码:

    2922399090

    概述:

    2922399090 其他氨基醛、氨基酮及其盐(包括氨基醌及其盐,但含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-4-(aminomethyl)phenylethan-1-one Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A019110877-1g
1-(4-(Aminomethyl)phenyl)ethanone
87171-25-3 95%
1g
$628.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1691840-100mg
1-(4-(Aminomethyl)phenyl)ethan-1-one
87171-25-3
100mg
¥806.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1691840-250mg
1-(4-(Aminomethyl)phenyl)ethan-1-one
87171-25-3
250mg
¥1852.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1691840-1g
1-(4-(Aminomethyl)phenyl)ethan-1-one
87171-25-3
1g
¥6500.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1691840-5g
1-(4-(Aminomethyl)phenyl)ethan-1-one
87171-25-3
5g
¥39000.00 2024-04-27
Ambeed
A320459-1g
1-(4-(Aminomethyl)phenyl)ethanone
87171-25-3 95+%
1g
$615.0 2024-04-16
Enamine
EN300-243175-1g
1-[4-(aminomethyl)phenyl]ethan-1-one
87171-25-3
1g
$291.0 2023-09-15
Enamine
EN300-243175-5g
1-[4-(aminomethyl)phenyl]ethan-1-one
87171-25-3
5g
$831.0 2023-09-15
Enamine
EN300-243175-10g
1-[4-(aminomethyl)phenyl]ethan-1-one
87171-25-3
10g
$1506.0 2023-09-15
Enamine
EN300-243175-0.05g
1-[4-(aminomethyl)phenyl]ethan-1-one
87171-25-3 95%
0.05g
$245.0 2024-06-19

1-4-(aminomethyl)phenylethan-1-one Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt phosphide (Co2P) Solvents: Isopropanol ;  2 h, 40 bar, 130 °C
Referência
A cobalt phosphide catalyst for the hydrogenation of nitriles
Mitsudome, Takato; et al, Chemical Science, 2020, 11(26), 6682-6689

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Nickel ,  Aluminum zinc oxide Solvents: Hexane ;  16 h, 10 bar, 60 °C
Referência
Room-temperature synthesis of primary amines by selective hydrogenation of nitriles over ZnAlOx supported Ni catalysts
Zhao, Huanyu; et al, Applied Catalysis, 2023, 655,

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; rt → 0 °C
1.2 0 °C; 4 h, 60 °C; 60 °C → rt; rt → 0 °C
1.3 Reagents: Sodium bifluoride Solvents: Water ;  > 1 h, 0 °C; 1 h, rt
2.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane ,  Water ;  36 h, reflux; reflux → rt
2.2 Reagents: Ethylenediamine Solvents: 1-Propanol ;  rt; 24 h, reflux; reflux → rt
Referência
One-pot primary aminomethylation of aryl and heteroaryl halides with sodium phthalimidomethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(11), 2818-2821

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  6 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates
Karmakar, Ujjwal; et al, Journal of Organic Chemistry, 2019, 84(5), 2850-2861

Método de produção 5

Condições de reacção
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; 1.5 h, -78 °C; 2 h, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  0 °C; 1 h, rt; rt → 0 °C
1.3 0 °C; 1 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; rt → 0 °C
2.2 0 °C; 4 h, 60 °C; 60 °C → rt; rt → 0 °C
2.3 Reagents: Sodium bifluoride Solvents: Water ;  > 1 h, 0 °C; 1 h, rt
3.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane ,  Water ;  36 h, reflux; reflux → rt
3.2 Reagents: Ethylenediamine Solvents: 1-Propanol ;  rt; 24 h, reflux; reflux → rt
Referência
One-pot primary aminomethylation of aryl and heteroaryl halides with sodium phthalimidomethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(11), 2818-2821

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane ,  Water ;  36 h, reflux; reflux → rt
1.2 Reagents: Ethylenediamine Solvents: 1-Propanol ;  rt; 24 h, reflux; reflux → rt
Referência
One-pot primary aminomethylation of aryl and heteroaryl halides with sodium phthalimidomethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(11), 2818-2821

Método de produção 7

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Referência
A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis
Schmidt, Jurema; et al, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724

Método de produção 8

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates
Karmakar, Ujjwal; et al, Journal of Organic Chemistry, 2019, 84(5), 2850-2861

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  12 h, 80 °C
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Referência
A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis
Schmidt, Jurema; et al, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724

Método de produção 10

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Chloroform ;  6 h, 80 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  12 h, 80 °C
3.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Referência
A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis
Schmidt, Jurema; et al, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724

1-4-(aminomethyl)phenylethan-1-one Raw materials

1-4-(aminomethyl)phenylethan-1-one Preparation Products

Fornecedores recomendados
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd